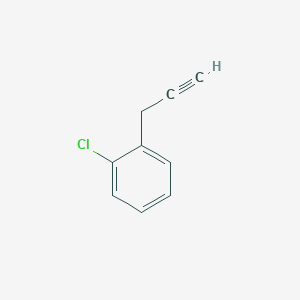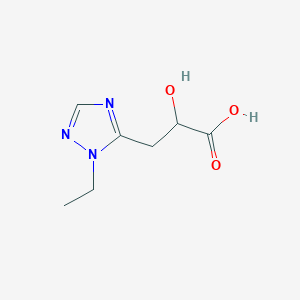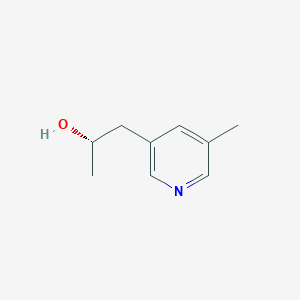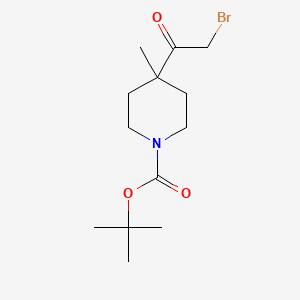
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H20BrNO3 It is a piperidine derivative that features a tert-butyl ester group, a bromoacetyl group, and a methyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
Bromination: The hydroxyl group is converted to a bromoacetyl group using bromoacetyl bromide in the presence of a base such as triethylamine.
Methylation: The piperidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Oxidation: Corresponding ketones.
Reduction: Corresponding alcohols.
Hydrolysis: Corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- Tert-butyl 4-(2-chloroacetyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(2-iodoacetyl)-4-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the bromoacetyl group makes it particularly reactive in nucleophilic substitution reactions, while the tert-butyl ester group provides stability and ease of handling.
Propriétés
Formule moléculaire |
C13H22BrNO3 |
|---|---|
Poids moléculaire |
320.22 g/mol |
Nom IUPAC |
tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(17)15-7-5-13(4,6-8-15)10(16)9-14/h5-9H2,1-4H3 |
Clé InChI |
DHXSJXXPLXKUMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


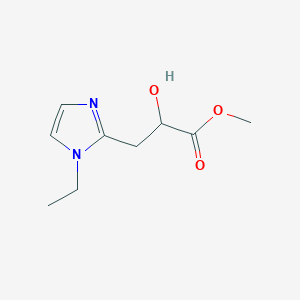

![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)

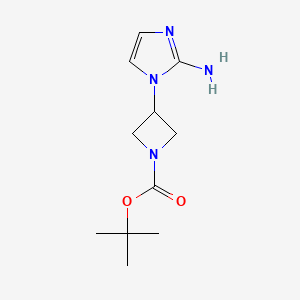

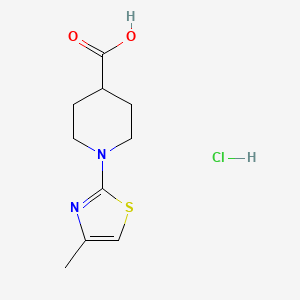

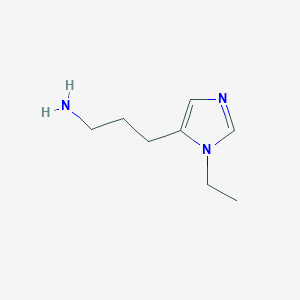
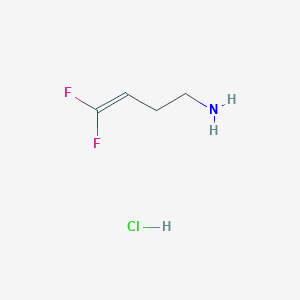
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
